molecular formula C16H13BrN2O4 B4192195 3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile

3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile

Cat. No.: B4192195
M. Wt: 377.19 g/mol
InChI Key: KQKNRTMNVABUSC-UHFFFAOYSA-N
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Description

3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile is an organic compound that belongs to the class of benzonitrile derivatives This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitrobenzyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Ethoxylation: The addition of an ethoxy group to the brominated benzonitrile.

    Nitrobenzylation: The attachment of a nitrobenzyl group to the ethoxylated benzonitrile.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile is not fully understood. it is known to bind to specific receptors in the body, such as the adenosine A2A receptor. This binding activity may be responsible for its potential therapeutic effects, including modulation of cellular signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-4-hydroxy-5-methoxybenzonitrile: Similar structure but with a hydroxy and methoxy group instead of ethoxy and nitrobenzyl groups.

    3-bromo-5-ethoxy-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness

3-Bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrobenzyl group, in particular, differentiates it from other similar compounds and may contribute to its specific binding properties and therapeutic potential.

Properties

IUPAC Name

3-bromo-5-ethoxy-4-[(3-nitrophenyl)methoxy]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4/c1-2-22-15-8-12(9-18)7-14(17)16(15)23-10-11-4-3-5-13(6-11)19(20)21/h3-8H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKNRTMNVABUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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